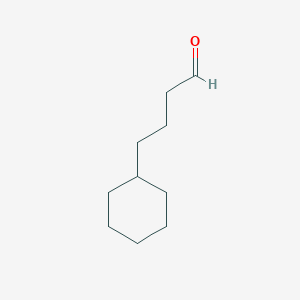
4-Cyclohexylbutanal
Vue d'ensemble
Description
4-Cyclohexylbutanal is an organic compound with the molecular formula C10H18O It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Cyclohexylbutanal can be synthesized through several methods. One common approach involves the oxidation of 4-Cyclohexyl-1-butanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid . The reaction typically occurs under mild conditions, with the alcohol being converted to the corresponding aldehyde.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of 4-Cyclohexylbutyric acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions . The hydrogenation reaction reduces the carboxylic acid group to an aldehyde, yielding this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclohexylbutanal undergoes various chemical reactions, including:
Nucleophilic Addition: The carbonyl carbon in the aldehyde group is susceptible to nucleophilic attack, leading to the formation of various addition products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophilic Addition: Grignard reagents (RMgX)
Major Products Formed
Oxidation: 4-Cyclohexylbutanoic acid
Reduction: 4-Cyclohexylbutanol
Nucleophilic Addition: Secondary alcohols
Applications De Recherche Scientifique
4-Cyclohexylbutanal has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 4-Cyclohexylbutanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclohexylbutanol: An alcohol derivative of 4-Cyclohexylbutanal, used in similar applications but with different reactivity due to the presence of a hydroxyl group instead of an aldehyde group.
4-Cyclohexylbutanoic acid: An oxidized form of this compound, used in the synthesis of pharmaceuticals and as a precursor for other chemical compounds.
Uniqueness
This compound is unique due to its aldehyde functional group, which imparts distinct reactivity and chemical properties compared to its alcohol and carboxylic acid counterparts. This uniqueness makes it valuable in specific synthetic and research applications.
Propriétés
IUPAC Name |
4-cyclohexylbutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-9-5-4-8-10-6-2-1-3-7-10/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTENOSOCIALYPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














